2-Cyanopyridine: A Technical Guide for Researchers and Drug Development Professionals
2-Cyanopyridine: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 100-70-9
This technical guide provides an in-depth overview of 2-cyanopyridine, a versatile heterocyclic intermediate crucial in the pharmaceutical, agrochemical, and dye manufacturing industries. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in drug development.
Core Properties and Data
2-Cyanopyridine, also known as picolinonitrile or 2-pyridinecarbonitrile, is a white to tan crystalline solid or liquid with a characteristic almond-like odor.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 100-70-9 | [2] |
| Molecular Formula | C₆H₄N₂ | [2] |
| Molecular Weight | 104.11 g/mol | [2] |
| Appearance | White to tan liquid or solid | [1] |
| Odor | Almond-like | [1] |
| Melting Point | 24-27 °C | [2] |
| Boiling Point | 212-215 °C | [2] |
| Density | 1.081 g/mL at 25 °C | [2] |
| Flash Point | 89 °C | [1] |
| Solubility | Soluble in water, alcohol, ether, and benzene. | [1] |
| Refractive Index (n20/D) | 1.529 | [2] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |
| ¹H NMR (in CDCl₃) | 8.742, 7.881, 7.747, 7.579 | [3][4] |
| ¹³C NMR (in CDCl₃) | 151.0, 137.0, 133.3, 128.2, 126.8, 117.0 | [4] |
| Infrared (IR) | Key vibrational modes include C-H stretching, C=C and C-N stretching, and various bending modes. For 2-cyanopyridinium perchlorate, C-H asymmetric and symmetric stretching vibrations were observed around 3175 and 3140 cm⁻¹, respectively. The coupling of C=C and C–N stretching vibrations resulted in peaks at approximately 1593 and 1520 cm⁻¹. | [4][5] |
Synthesis and Experimental Protocols
Several methods are employed for the synthesis of 2-cyanopyridine, with the most common being the ammoxidation of 2-methylpyridine (B31789) (2-picoline) and the direct cyanation of pyridine (B92270).
Ammoxidation of 2-Methylpyridine
This industrial-scale method involves the vapor-phase reaction of 2-methylpyridine with ammonia (B1221849) and an oxygen source over a heterogeneous catalyst, typically a mixture of metal oxides.
Experimental Protocol:
-
Catalyst Preparation: A common catalyst system involves vanadium and chromium oxides supported on γ-alumina. This can be prepared by impregnating γ-alumina with a solution containing vanadyl oxalate (B1200264) and chromium trioxide, followed by drying and calcination.
-
Reaction Setup: The reaction is carried out in a fixed-bed flow reactor. The catalyst is packed into the reactor, which is then heated to the reaction temperature (typically 350-500 °C).
-
Reaction Execution: A gaseous mixture of 2-methylpyridine, ammonia, and air (as the oxygen source) is passed through the heated catalyst bed. The molar ratio of reactants and the space velocity are critical parameters to optimize for maximum yield.
-
Product Isolation: The reactor effluent is cooled to condense the products and unreacted starting materials. 2-Cyanopyridine is then separated and purified by distillation.
Direct Cyanation of Pyridine
This method involves the introduction of a cyano group directly onto the pyridine ring. One approach involves the activation of the pyridine ring followed by reaction with a cyanide source.
Experimental Protocol:
-
Activation of Pyridine: In a flask equipped with a stirrer and cooled in an ice bath, trifluoroacetic anhydride (B1165640) is placed. Pyridine is then added slowly to the cooled anhydride.
-
Nitration: After stirring, concentrated nitric acid is added dropwise while maintaining the low temperature. The mixture is then stirred at room temperature for a few hours.
-
Cyanation: The resulting solution is slowly added to a chilled aqueous solution of potassium cyanide and sodium acetate.
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Workup and Purification: The reaction mixture is stirred overnight, and the pH is adjusted to 6-7. The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated. The crude 2-cyanopyridine is then purified by column chromatography.[6]
Applications in Drug Development
2-Cyanopyridine is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and kinase inhibitory effects.[6]
Intermediate in Bronchodilator Synthesis
A significant application of 2-cyanopyridine is as a key intermediate in the production of the bronchodilator rimiterol (B1680638) hydrobromide.[7] Rimiterol is a short-acting β₂ adrenergic agonist used in the treatment of asthma.[5]
Logical Relationship: Synthesis of Rimiterol from 2-Cyanopyridine
Caption: Synthetic pathway from 2-Cyanopyridine to Rimiterol.
Role in Kinase Inhibition
Derivatives of 2-cyanopyridine, particularly 2-amino-3-cyanopyridine (B104079) scaffolds, are recognized as privileged structures in the design of kinase inhibitors.[8] These compounds can act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain and modulating signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[8][9]
Signaling Pathway: β₂-Adrenergic Receptor Pathway (Target of Rimiterol)
Caption: Rimiterol activates the β₂-adrenergic receptor pathway.
Safety and Handling
2-Cyanopyridine is considered toxic and should be handled with care. It is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound.[11] It should be stored in a cool, dry, and well-ventilated area away from oxidizing agents.
Conclusion
2-Cyanopyridine is a chemical intermediate with significant utility in organic synthesis, particularly for the development of pharmaceuticals and other specialty chemicals. Its versatile reactivity and the biological activity of its derivatives make it a compound of high interest to researchers and professionals in drug discovery and development. A thorough understanding of its properties, synthesis, and applications is essential for its effective and safe utilization.
References
- 1. scielo.br [scielo.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Rimiterol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]
- 10. mdpi.com [mdpi.com]
- 11. 2-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
